N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-2-21(18,19)17-11-6-3-5-10(9-11)13-16-12-7-4-8-15-14(12)20-13/h3-9,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUINWOOVPUVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323762 | |
| Record name | N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896679-10-0 | |
| Record name | N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide typically involves multiple steps starting from commercially available substances. The reaction conditions often include the use of catalysts and specific solvents to achieve moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Cancer Research Applications
1.1. Inhibition of PI3K
Recent studies have highlighted the compound's effectiveness in inhibiting PI3K, which is implicated in various cancers. A study published in Molecules demonstrated that N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide displayed significant inhibitory activity against multiple PI3K isoforms, suggesting its potential use in cancer therapy . The compound's structure allows it to interact effectively with the enzyme's active site, making it a promising candidate for further development.
1.2. Antitumor Activity
In addition to its role as a PI3K inhibitor, N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide has shown antitumor activity in various preclinical models. For instance, its structural analogs have been investigated for their ability to inhibit bromodomain-containing protein 4 (BRD4), which plays a role in tumorigenesis . These findings suggest that compounds with similar structures could be developed as effective anticancer agents.
Antibacterial Applications
2.1. Activity Against Bacterial Strains
The antibacterial properties of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide have also been explored. Research indicates moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . The sulfonamide group is believed to enhance the compound's solubility and biological interactions, contributing to its antibacterial efficacy.
2.2. Mechanisms of Action
Understanding the mechanisms through which this compound exerts its antibacterial effects is crucial for developing effective treatments against bacterial infections. Further studies are needed to elucidate these mechanisms and assess the therapeutic potential of this compound in clinical settings.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | Sulfamoyl group instead of thiazole | Anticancer activity |
| 4-chloro-N-(thiazol-2-yl)benzenesulfonamide | Simple thiazole linkage | Antimicrobial properties |
| 2-methoxypyridine derivatives | Different pyridine substituents | PI3K/mTOR dual inhibition |
This comparative analysis highlights the unique structural attributes of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide that may confer specific biological activities not observed in simpler analogs .
Wirkmechanismus
The mechanism of action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity and thereby modulating downstream signaling pathways . This interaction is facilitated by the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The compound is part of a broader class of thiazolo-pyridine sulfonamides. Key analogs and their distinguishing features are summarized below:
Key Structural Differences and Implications
- Ethanesulfonamide vs.
- Fluorine and Methyl Substituents : The fluorine atom in 863594-60-9 may improve metabolic stability and electron-withdrawing effects, whereas the methyl group in 863595-16-8 increases lipophilicity, enhancing membrane permeability .
- Core Heterocycle : Unlike pyrazole-based compound 6b, thiazolo-pyridine derivatives exhibit distinct π-π stacking interactions due to their fused aromatic systems, influencing target selectivity .
Biologische Aktivität
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazolo[5,4-b]pyridine core attached to a phenyl group and an ethanesulfonamide moiety. The thiazolo[5,4-b]pyridine structure is significant for its biological properties, particularly in inhibiting various kinases.
Synthesis Overview:
The synthesis typically involves several steps, including cyclization reactions to form the thiazolo[5,4-b]pyridine structure followed by functionalization to introduce the sulfonamide group. For instance, starting materials like 3-amino-5-bromo-2-chloropyridine can be used in conjunction with potassium thiocyanate to yield the desired thiazolo derivative .
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide exhibits potent inhibitory activity against several kinases, including PI3K (phosphoinositide 3-kinase). The sulfonamide group is crucial for its interaction with the enzyme's active site.
Key Findings:
- PI3K Inhibition: The compound has demonstrated nanomolar IC50 values against PI3Kα (IC50 = 3.6 nM), indicating strong enzymatic inhibition . This inhibition is attributed to the ability of the sulfonamide nitrogen to form hydrogen bonds with critical residues in the kinase's active site.
- Selectivity: Studies show that while it effectively inhibits PI3Kα, its activity against other isoforms like PI3Kβ is significantly reduced (approximately 10-fold lower potency) .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the thiazolo[5,4-b]pyridine scaffold significantly impact biological activity. For example:
- Substituent Effects: The presence of electron-withdrawing groups on the phenyl ring enhances inhibitory potency due to increased acidity of the sulfonamide nitrogen .
- Core Modifications: Replacing the pyridyl moiety with a phenyl group drastically decreases activity (IC50 increases from 3.6 nM to 501 nM), highlighting the importance of the thiazolo structure for maintaining potency .
Case Studies
Several studies have explored the efficacy of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide in various biological contexts:
- Anti-Cancer Activity:
- Kinase Inhibition Profiles:
Data Table: Biological Activity Summary
| Activity Type | Target Kinase | IC50 Value (nM) | Notes |
|---|---|---|---|
| PI3Kα Inhibition | PI3Kα | 3.6 | Strong inhibition |
| PI3Kβ Inhibition | PI3Kβ | ~36 | Reduced potency |
| c-KIT Inhibition | c-KIT | 4.77 | Higher activity than imatinib |
Q & A
Q. Q. How do researchers address discrepancies in reported IC values?
- Methodological Answer :
- Standardize Assay Conditions : Control ATP levels (1 mM) and pH (7.4) in kinase assays .
- Orthogonal Assays : Confirm activity via Western blot (e.g., p-AKT suppression in PI3Kα-driven models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
